REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([CH2:11][Br:12])=[CH:7][CH:6]=1)=[O:4].[C:13]1([P:19]([C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=2)[C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>C1(C)C=CC=CC=1>[Br-:12].[C:3]([C:5]1[CH:10]=[CH:9][C:8]([CH2:11][P+:19]([C:20]2[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=2)([C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=2)[C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)=[CH:7][CH:6]=1)([O:2][CH3:1])=[O:4] |f:3.4|
|
Name
|
|
Quantity
|
64.9 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=CC=C(C=C1)CBr
|
Name
|
|
Quantity
|
81.74 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
744 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 2 L 3-neck round bottom flask fitted with a glass stopper, rubber septum
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser with a nitrogen inlet tube
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
CUSTOM
|
Details
|
the reaction vessel was placed in an ice bath
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with toluene
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven
|
Name
|
|
Type
|
product
|
Smiles
|
[Br-].C(=O)(OC)C1=CC=C(C[P+](C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 126.35 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 90.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |